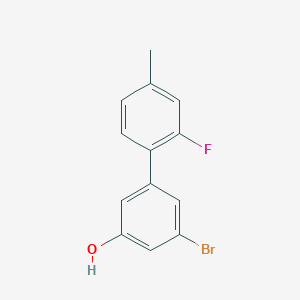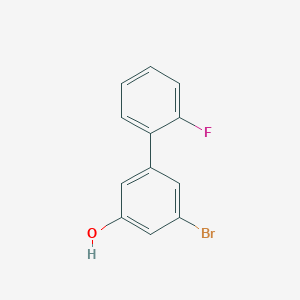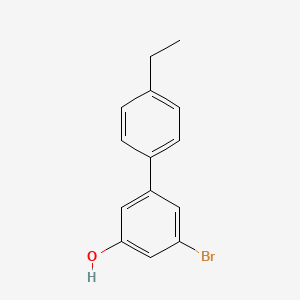
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% (3B5FMPP) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is an aromatic compound composed of a phenol group and a bromo-fluoro-methylphenyl group. It has a melting point of 54-56°C and a boiling point of 153-155°C. The compound has been studied for its potential to act as a catalyst in organic reactions, as well as its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Applications De Recherche Scientifique
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as a catalyst in organic reactions. It has been found to be effective in the synthesis of various compounds, such as quinolines, indoles, and pyrroles. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to be effective in reducing inflammation and oxidative stress in cell cultures and animal models.
Mécanisme D'action
The exact mechanism of action of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, as well as by inhibiting the production of pro-inflammatory mediators. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In cell cultures, it has been found to reduce inflammation, oxidative stress, and cell death. In animal models, it has been found to reduce inflammation, oxidative stress, and tumor growth. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to reduce the production of pro-inflammatory mediators, such as cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is non-toxic and has a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to purify. In addition, the exact mechanism of action is not yet fully understood.
Orientations Futures
The potential applications of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% are numerous and there are many possible future directions for research. Further studies could be conducted to better understand the exact mechanism of action of the compound and to explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies could be conducted to explore its potential as a catalyst in organic reactions and to develop new and improved synthesis methods. Finally, further studies could be conducted to explore the potential of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% to be used as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% can be synthesized using a two-step process involving the reaction of 2-fluoro-4-methylphenol and bromine in the presence of an alkaline catalyst. The reaction of the two compounds produces 3-bromo-5-(2-fluoro-4-methylphenyl)phenol, which is then purified using a column chromatography technique. The purified compound is then recrystallized to obtain a 95% pure sample of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-bromo-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSOMMQDMJHCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686376 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261925-09-0 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














